
(4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone, also known as BRD-K70730738, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the growth and survival of cancer cells, the inflammatory response, and viral replication. Further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
(4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone has been found to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, and antiviral activity. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using (4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone in lab experiments include its high potency, low toxicity, and good pharmacokinetic properties. However, its limitations include the need for further research to fully elucidate its mechanism of action and potential side effects, as well as the need for optimization of its formulation and delivery methods for clinical use.
Future Directions
There are several potential future directions for the study and development of (4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone. These include further research into its mechanism of action and potential therapeutic applications, optimization of its formulation and delivery methods for clinical use, and development of analogues with improved potency and selectivity. Additionally, it may be useful to investigate its potential as a combination therapy with other agents for enhanced efficacy against cancer, inflammation, and viral infections.
Synthesis Methods
The synthesis of (4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 4-bromo-1H-pyrrole-2-carbaldehyde with 2-methylmorpholine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
(4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory diseases. Additionally, it has been found to have antiviral activity against a range of viruses, including hepatitis C virus and dengue virus.
properties
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-7-6-13(2-3-15-7)10(14)9-4-8(11)5-12-9/h4-5,7,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINFAYGOZCNLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1H-pyrrol-2-yl)(2-methylmorpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


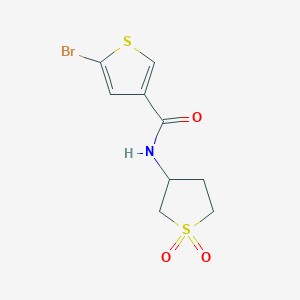
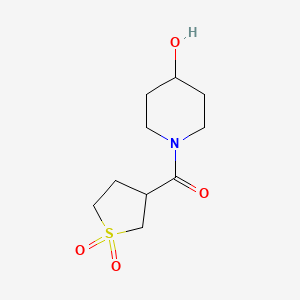
![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)
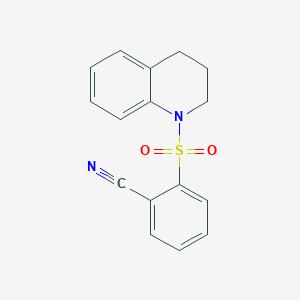

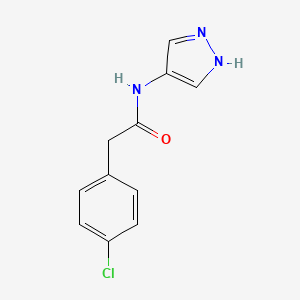
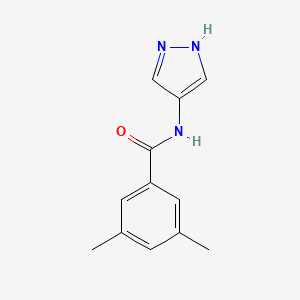


![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)
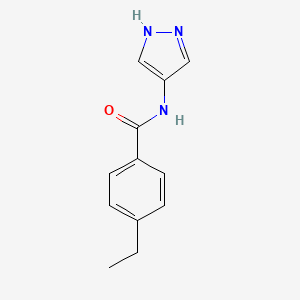

![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)